N-[(4-chlorophenyl)carbamothioyl]-4-propoxybenzamide
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Overview
Description
N-[(4-chlorophenyl)carbamothioyl]-4-propoxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a carbamothioyl group, and a propoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 4-propoxybenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)carbamothioyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(4-chlorophenyl)carbamothioyl]-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and carbamothioyl groups allows for strong interactions with the target molecules, leading to the desired biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-chlorophenyl)carbamothioyl]-4-propoxybenzamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-chlorophenyl)benzamide: Lacks the carbamothioyl and propoxy groups, resulting in different chemical and biological properties.
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide: Contains a cyclopentanecarboxamide group instead of the propoxybenzamide group, leading to variations in reactivity and applications.
N-[(4-chlorophenyl)carbamothioyl]-2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetamide: Features a thiazolidinone ring, which imparts different pharmacological properties compared to the propoxybenzamide derivative.
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-11-22-15-9-3-12(4-10-15)16(21)20-17(23)19-14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJWHQZPYVBIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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